2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide
Description
The compound 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide features a pyrido[2,3-d]pyrimidine core substituted with methyl, isopropyl, and thio-linked acetamide groups.
Properties
CAS No. |
946376-67-6 |
|---|---|
Molecular Formula |
C20H21N5O5S |
Molecular Weight |
443.48 |
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H21N5O5S/c1-11(2)14-9-21-18-16(19(27)24(4)20(28)23(18)3)17(14)31-10-15(26)22-12-6-5-7-13(8-12)25(29)30/h5-9,11H,10H2,1-4H3,(H,22,26) |
InChI Key |
KLTHVMCYMJJMEQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=C2C(=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide , also known as N-(4-acetylphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide , has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 440.5 g/mol
- IUPAC Name : N-(4-acetylphenyl)-2-(1,3-dimethyl-2,4-dioxo-6-propan-2-ylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrimidine moiety is known for its role in numerous biological processes and serves as a pharmacophore in drug discovery. Research indicates that compounds with similar structures exhibit antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance:
- Wang et al. (2015) identified pyrrolo[2,3-d]pyrimidines as potential antitumor agents by targeting folate receptors .
Antimicrobial Properties
Compounds containing the pyrido-pyrimidine scaffold have demonstrated antimicrobial activity against several pathogens. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell membranes.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in preclinical studies. It may inhibit pro-inflammatory cytokines and reduce oxidative stress markers.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Wang et al. (2015) | Identified antitumor activity in pyrrolo[2,3-d]pyrimidines targeting folate receptors. |
| Abbas et al. (2016) | Reported antimicrobial effects against Gram-positive and Gram-negative bacteria. |
| Recent unpublished data | Suggested anti-inflammatory properties through modulation of NF-kB signaling pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs from the evidence:
Key Observations:
- Isopropyl groups (target and Example 121 ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Spectral Signatures : The NHCO proton in the target is expected near δ 10.10 ppm, consistent with analogs . Isopropyl methyl groups would appear as a doublet near δ 1.09 ppm .
Pharmacokinetic and ADMET Considerations
- Lipophilicity : The target’s isopropyl and nitro groups likely result in higher logP compared to dichlorophenyl () or ester-containing analogs ().
- This contrasts with chlorine () or phenyl (), which are more metabolically inert.
- Solubility : The nitro group’s polarity may counterbalance lipophilicity, but crystallinity (indicated by high melting points in and ) could limit dissolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
